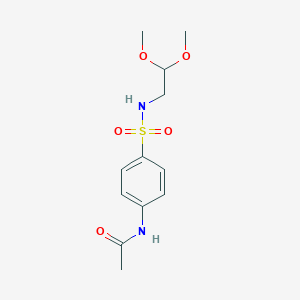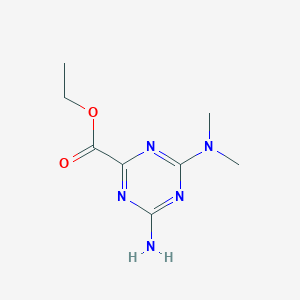
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative with a methoxyphenyl moiety.
Métodos De Preparación
The synthesis of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2,2-dimethoxyethylamine in the presence of acetic anhydride . The reaction conditions typically involve heating the mixture under reflux for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects .
Comparación Con Compuestos Similares
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide can be compared with other sulfonamide derivatives, such as:
- N-(4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
These compounds share similar chemical structures but differ in the position and nature of the substituents on the phenyl ring. The unique combination of the 2,2-dimethoxyethyl group and the sulfonamide moiety in this compound contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-9(15)14-10-4-6-11(7-5-10)20(16,17)13-8-12(18-2)19-3/h4-7,12-13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBVUMLIQLWQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2694898.png)
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2694900.png)

![1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2694903.png)

![1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2694908.png)

![3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2694911.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2694914.png)
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2694915.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2694916.png)
![4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2694917.png)
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2694918.png)
